molecular formula C9H18ClN B13626720 rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride CAS No. 1158807-72-7

rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride

Cat. No.: B13626720
CAS No.: 1158807-72-7
M. Wt: 175.70 g/mol
InChI Key: MZXCUAACAJZJES-OULXEKPRSA-N
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Description

rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride: is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The presence of the cyclopropane ring and the cyclohexyl group contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods are often employed for the separation and purification of the racemic mixture .

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclopropylamines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the amine group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include cyclopropyl ketones, cyclopropylamines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring and amine group allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • rac-(1R,2S)-2-benzylcyclopropylmethanamine hydrochloride
  • rac-(1R,2S)-2-(2-ethoxyphenoxy)cyclopentan-1-amine hydrochloride

Comparison: rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research applications .

Properties

CAS No.

1158807-72-7

Molecular Formula

C9H18ClN

Molecular Weight

175.70 g/mol

IUPAC Name

(1R,2S)-2-cyclohexylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H17N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h7-9H,1-6,10H2;1H/t8-,9+;/m0./s1

InChI Key

MZXCUAACAJZJES-OULXEKPRSA-N

Isomeric SMILES

C1CCC(CC1)[C@@H]2C[C@H]2N.Cl

Canonical SMILES

C1CCC(CC1)C2CC2N.Cl

Origin of Product

United States

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